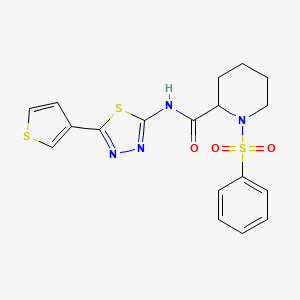
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide, also known as APPC, is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. APPC is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
科学的研究の応用
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. MAGL inhibition by 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide leads to an increase in the levels of 2-AG, which is a potent endocannabinoid that has been implicated in several physiological processes, including pain modulation, appetite regulation, and immune function. Therefore, 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide has been investigated as a potential treatment for several disorders, including pain, inflammation, anxiety, and obesity.
作用機序
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide is a potent and selective inhibitor of MAGL. MAGL is an enzyme that is responsible for the degradation of 2-AG, which is an endocannabinoid that binds to the cannabinoid receptors CB1 and CB2. Inhibition of MAGL by 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide leads to an increase in the levels of 2-AG, which activates the cannabinoid receptors and leads to several physiological effects.
Biochemical and Physiological Effects
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of MAGL by 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide leads to an increase in the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. This activation leads to several physiological effects, including pain modulation, appetite regulation, and immune function.
実験室実験の利点と制限
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, which makes it an ideal tool for studying the role of MAGL and 2-AG in various physiological processes. However, 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide has some limitations as well. It has low solubility in water, which makes it difficult to use in in vivo experiments. Additionally, 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide has a short half-life, which limits its effectiveness in long-term experiments.
将来の方向性
There are several future directions for research on 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide. One direction is to investigate the potential therapeutic applications of 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide in various disorders, including pain, inflammation, anxiety, and obesity. Another direction is to develop more potent and selective inhibitors of MAGL that have better pharmacokinetic properties than 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide. Additionally, it would be interesting to investigate the role of MAGL and 2-AG in other physiological processes, such as memory and learning.
合成法
The synthesis of 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide involves the reaction of 1-acetyl-N-propan-2-ylpiperidine with chloroformic acid tert-butyl ester in the presence of a base. This reaction results in the formation of 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide as a white solid with a melting point of 69-71°C. The yield of 1-acetyl-N-propan-2-ylpiperidine-3-carboxamide is typically around 50%.
特性
IUPAC Name |
1-acetyl-N-propan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-5-4-6-13(7-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQKWYGNGKWFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
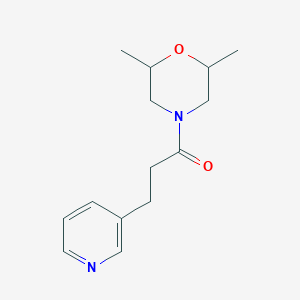
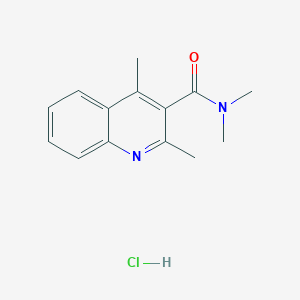
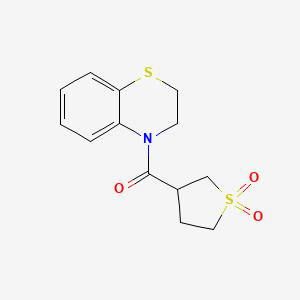
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)
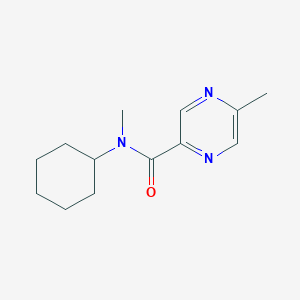
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)
![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
